molecular formula C12H11FN2 B13690010 4-(6-Fluoro-3-pyridyl)benzylamine

4-(6-Fluoro-3-pyridyl)benzylamine

Cat. No.: B13690010
M. Wt: 202.23 g/mol
InChI Key: XDWUOMLLQCIWKG-UHFFFAOYSA-N
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Description

4-(6-Fluoro-3-pyridyl)benzylamine is an organic compound that belongs to the class of phenylmethylamines It consists of a benzylamine moiety substituted with a fluoropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Fluoro-3-pyridyl)benzylamine typically involves the coupling of a fluoropyridine derivative with a benzylamine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of fluoropyridine with a halogenated benzylamine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(6-Fluoro-3-pyridyl)benzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridines or benzylamines.

Mechanism of Action

The mechanism of action of 4-(6-Fluoro-3-pyridyl)benzylamine involves its interaction with specific molecular targets. For instance, as a potassium channel blocking agent, it binds to the potassium channels and inhibits their function, affecting the flow of potassium ions across cell membranes . This can influence various physiological processes, including nerve signal transmission and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Fluoro-3-pyridyl)benzylamine is unique due to the presence of both a fluoropyridine and a benzylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

[4-(6-fluoropyridin-3-yl)phenyl]methanamine

InChI

InChI=1S/C12H11FN2/c13-12-6-5-11(8-15-12)10-3-1-9(7-14)2-4-10/h1-6,8H,7,14H2

InChI Key

XDWUOMLLQCIWKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CN=C(C=C2)F

Origin of Product

United States

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